molecular formula C22H24N2O4S B1148463 tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate CAS No. 1209492-90-9

tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate

Cat. No.: B1148463
CAS No.: 1209492-90-9
M. Wt: 412.5 g/mol
InChI Key: RUANALAZIYIMDQ-UHFFFAOYSA-N
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Description

tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is a complex organic compound that features a tert-butyl group, a benzo[b]thiophene core, and a carbamate functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the 2-hydroxy-1-phenylethoxy group: This step often involves etherification reactions using phenolic compounds and ethylene oxide derivatives.

    Formation of the imino group: This can be done through condensation reactions with appropriate amines.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another compound featuring a tert-butyl group and a phenyl ring.

    tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate: Similar in structure but with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

1209492-90-9

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

tert-butyl (NZ)-N-[amino-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophen-2-yl]methylidene]carbamate

InChI

InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26)

InChI Key

RUANALAZIYIMDQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3)\N

SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3)N

Synonyms

(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate

Origin of Product

United States

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